![molecular formula C10H13NO2S B5798074 4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
4-[(5-methyl-3-thienyl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-methyl-3-thienyl)carbonyl]morpholine, also known as MTF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MTF belongs to the family of thienylcarbonyl compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, but several studies have provided insights into its molecular targets. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to have several biochemical and physiological effects. In cancer cells, 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to induce DNA damage and apoptosis, as well as inhibit cell proliferation and migration. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases. In addition, 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to have a good safety profile, with no significant toxicity observed in animal studies. However, there are some limitations to the use of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in lab experiments. One limitation is the difficulty in synthesizing 4-[(5-methyl-3-thienyl)carbonyl]morpholine, which can be a time-consuming and expensive process. In addition, the exact mechanism of action of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 4-[(5-methyl-3-thienyl)carbonyl]morpholine. One area of research is the development of new cancer therapies based on 4-[(5-methyl-3-thienyl)carbonyl]morpholine. Further studies are needed to optimize the use of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in cancer treatment and to identify the molecular targets of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in cancer cells. Another area of research is the study of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the neuroprotective effects of 4-[(5-methyl-3-thienyl)carbonyl]morpholine and to identify the molecular targets of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in the brain. Finally, there is a need for further studies to optimize the synthesis and purification of 4-[(5-methyl-3-thienyl)carbonyl]morpholine, which could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
4-[(5-methyl-3-thienyl)carbonyl]morpholine can be synthesized via a multi-step process that involves the reaction of morpholine with 5-methyl-3-thiophene carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting 4-[(5-methyl-3-thienyl)carbonyl]morpholine product is purified through crystallization or chromatography.
Applications De Recherche Scientifique
4-[(5-methyl-3-thienyl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer treatment. Several studies have shown that 4-[(5-methyl-3-thienyl)carbonyl]morpholine exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration.
In addition to cancer research, 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of these neurodegenerative diseases.
Propriétés
IUPAC Name |
(5-methylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-6-9(7-14-8)10(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSHTQPYSZPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6994355 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

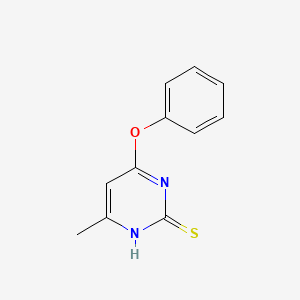
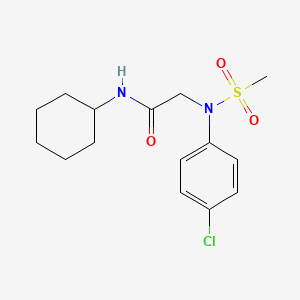
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
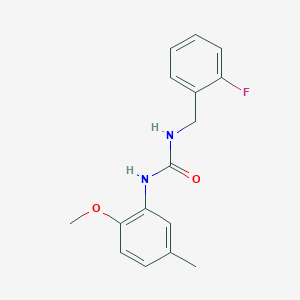

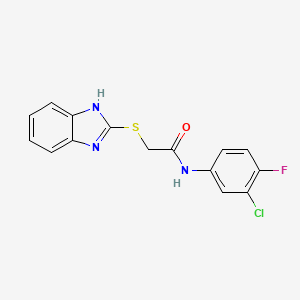
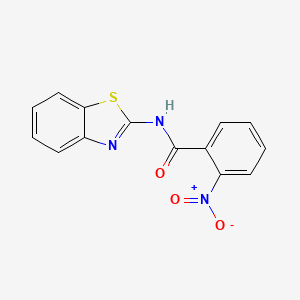
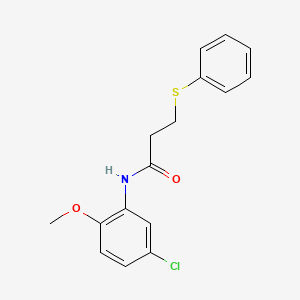
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
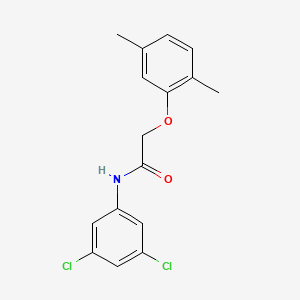
![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)